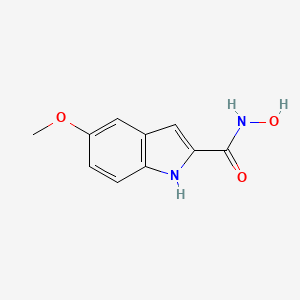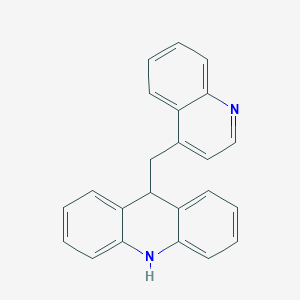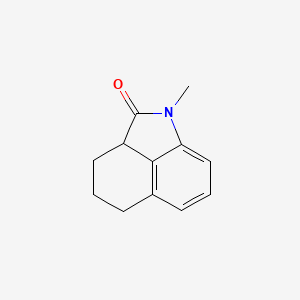
2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one
Descripción general
Descripción
2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plant species. It has been used for centuries in traditional medicine and religious rituals. Harmine has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
Harmine exerts its effects by inhibiting various enzymes and signaling pathways in the body. It is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one increases the levels of these neurotransmitters, leading to its neuroprotective and anti-depressant effects.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Harmine has also been shown to reduce inflammation and oxidative stress, both of which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one also has limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its bioavailability.
Direcciones Futuras
For 2a,3,4,5-Tetrahydro-1-methylbenz(cd)indol-2(1H)-one research include investigating its potential therapeutic applications in other diseases and developing this compound-based drugs for clinical use.
Aplicaciones Científicas De Investigación
Harmine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Harmine has also been shown to have neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h3,5,7,9H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWVQXHVPIIHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(C1=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008686 | |
| Record name | 1-Methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89170-79-6 | |
| Record name | Benz(cd)indol-2(1H)-one, 2a,3,4,5-tetrahydro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089170796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2a,3,4,5-tetrahydrobenzo[cd]indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

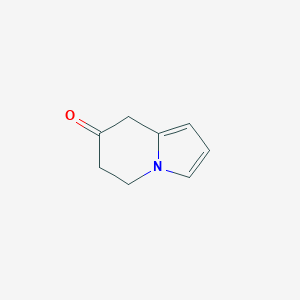
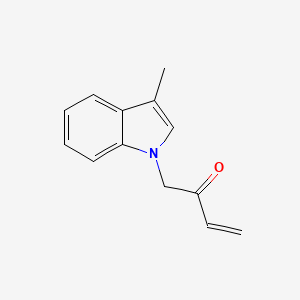
![2-(3-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360499.png)
![2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360506.png)
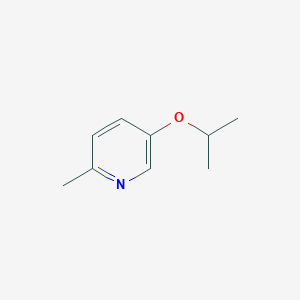
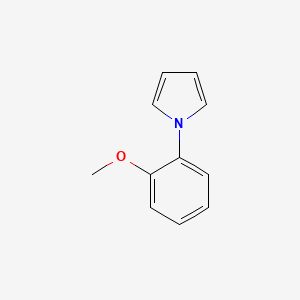
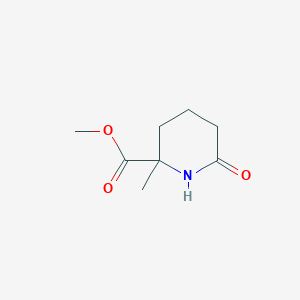
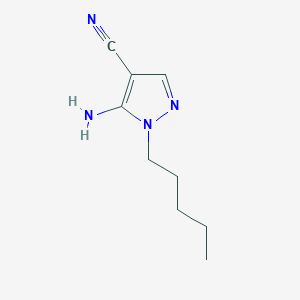
![6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3360534.png)
